molecular formula C13H13F2N3O2 B11733906 2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid

2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid

Cat. No.: B11733906
M. Wt: 281.26 g/mol
InChI Key: MWBFMWDKZMRKDX-UHFFFAOYSA-N
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Description

2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrazole ring through an amino-methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Introduction of the difluoroethyl group: The pyrazole intermediate is then reacted with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate.

    Coupling with benzoic acid: The resulting 1-(2,2-difluoroethyl)-1H-pyrazole is then coupled with a benzoic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can target the benzoic acid moiety, converting it to a benzyl alcohol derivative.

    Substitution: The amino-methyl bridge can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Products include oxidized pyrazole derivatives.

    Reduction: Products include benzyl alcohol derivatives.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The difluoroethyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

    2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid: Unique due to the presence of both a difluoroethyl group and a benzoic acid moiety.

    2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.

    2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzamide: Contains a benzamide group instead of benzoic acid.

Uniqueness

The unique combination of a difluoroethyl group and a benzoic acid moiety in this compound provides distinct chemical properties, such as enhanced binding affinity and specificity in biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13F2N3O2

Molecular Weight

281.26 g/mol

IUPAC Name

2-[[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]methyl]benzoic acid

InChI

InChI=1S/C13H13F2N3O2/c14-12(15)8-18-7-10(6-17-18)16-5-9-3-1-2-4-11(9)13(19)20/h1-4,6-7,12,16H,5,8H2,(H,19,20)

InChI Key

MWBFMWDKZMRKDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CN(N=C2)CC(F)F)C(=O)O

Origin of Product

United States

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